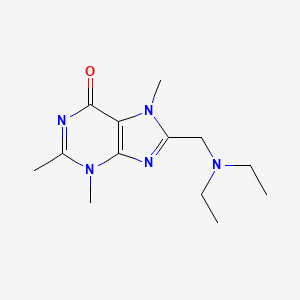

Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

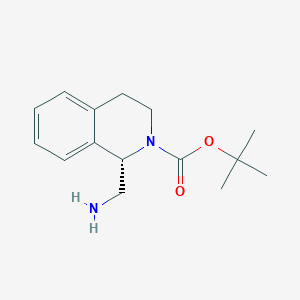

8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on: ist eine synthetische organische Verbindung, die zur Purinfamilie gehört. Purine sind heterocyclische aromatische organische Verbindungen, die in der Biochemie aufgrund ihrer Rolle in Nukleinsäuren wie DNA und RNA eine wichtige Rolle spielen. Diese besondere Verbindung zeichnet sich durch ihre einzigartigen Substituenten aus, die bestimmte chemische und biologische Eigenschaften verleihen können.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on erfolgt in der Regel in mehreren Schritten organischer Reaktionen. Ein gängiger Ansatz könnte beinhalten:

Bildung des Purinkerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.

Einführung von Substituenten: Die Diethylaminomethyl- und Trimethylgruppen können durch Alkylierungsreaktionen unter Verwendung von Reagenzien wie Diethylamin und Methyliodid unter kontrollierten Bedingungen eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung des Synthesewegs für Skalierbarkeit, Ausbeute und Kosteneffizienz beinhalten. Dies könnte beinhalten:

Batch- oder kontinuierliche Strömungsreaktoren: zur effizienten Steuerung der Reaktionsbedingungen.

Reinigungstechniken: wie Kristallisation oder Chromatographie zur Isolierung des gewünschten Produkts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Dies könnte Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten.

Reduktion: Häufige Reduktionsmittel könnten Lithiumaluminiumhydrid oder Natriumborhydrid sein.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können abhängig von den reaktiven Stellen im Molekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Produkten führen könnte.

Wissenschaftliche Forschungsanwendungen

8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on:

Chemie: Als Baustein für komplexere Moleküle.

Biologie: Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Purinen.

Industrie: Verwendung bei der Synthese von Pharmazeutika oder Agrochemikalien.

Wirkmechanismus

Der Mechanismus, durch den 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on seine Wirkungen ausübt, würde seine Wechselwirkung mit spezifischen molekularen Zielen beinhalten. Dazu könnten gehören:

Enzyme: Hemmung oder Aktivierung der Enzymaktivität.

Rezeptoren: Bindung an Zellrezeptoren, um Signalwege zu modulieren.

DNA/RNA: Interkalation oder Bindung an Nukleinsäuren, die Replikations- oder Transkriptionsprozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-:

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- exerts its effects would involve its interaction with specific molecular targets. These could include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on: kann mit anderen Purinderivaten verglichen werden, wie z. B.:

Koffein: Ein Stimulans, das in Kaffee und Tee vorkommt.

Theobromin: In Schokolade enthalten, mit milderen stimulierenden Wirkungen.

Adenin: Ein grundlegender Bestandteil von DNA und RNA.

Einzigartigkeit

Die Einzigartigkeit von 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-on liegt in seinen spezifischen Substituenten, die im Vergleich zu anderen Purinen unterschiedliche chemische und biologische Eigenschaften verleihen können.

Eigenschaften

CAS-Nummer |

27979-66-4 |

|---|---|

Molekularformel |

C13H21N5O |

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |

InChI |

InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |

InChI-Schlüssel |

RZTXMGCVLRCWPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)